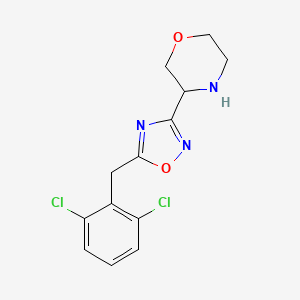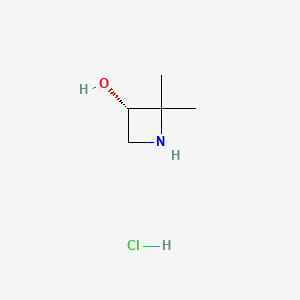
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2-dimethylazetidin-3-ol;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a nitrogen source, such as ammonia or an amine, in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and high-pressure synthesis, which allow for efficient production of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (3S)-2,2-dimethylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-2,2-dimethylazetidine: A structurally similar compound without the hydroxyl group.
(3S)-2,2-dimethylazetidin-3-one: A ketone derivative of the compound.
(3S)-2,2-dimethylazetidin-3-amine: An amine derivative of the compound.
Uniqueness
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride is unique due to the presence of both the hydroxyl group and the hydrochloride salt. This combination imparts specific chemical and physical properties, such as increased solubility and stability, which are advantageous for various applications.
Propiedades
Fórmula molecular |
C5H12ClNO |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
(3S)-2,2-dimethylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(2)4(7)3-6-5;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |
Clave InChI |
TXVVQRPLKFXFBL-WCCKRBBISA-N |
SMILES isomérico |
CC1([C@H](CN1)O)C.Cl |
SMILES canónico |
CC1(C(CN1)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


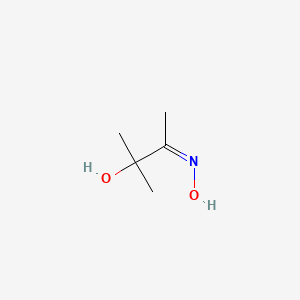
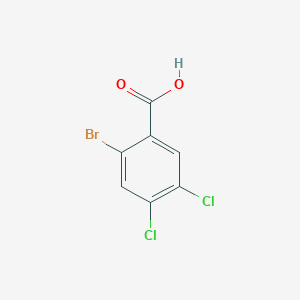
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
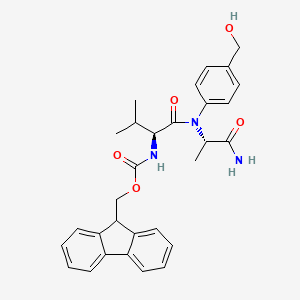


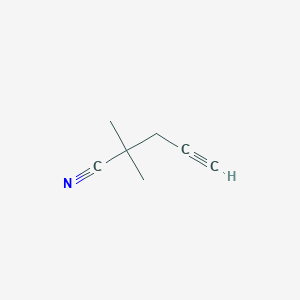
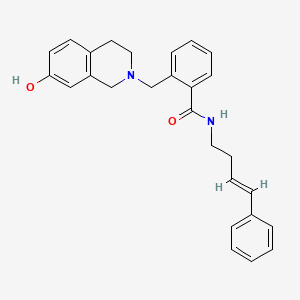
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
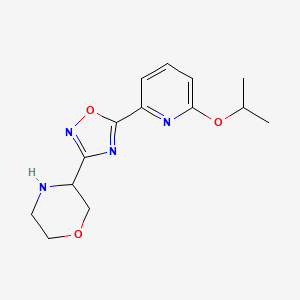
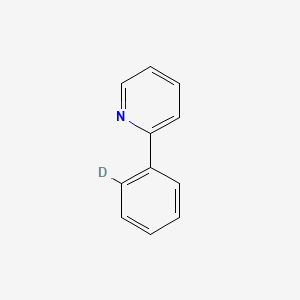
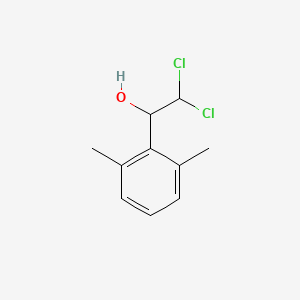
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
